molecular formula C3H6N6 B13261533 (5-Aminotriazol-4-ylidene)methanediamine CAS No. 16968-07-3

(5-Aminotriazol-4-ylidene)methanediamine

Cat. No.: B13261533
CAS No.: 16968-07-3
M. Wt: 126.12 g/mol
InChI Key: JUZNULIJPHIETQ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of (5-Aminotriazol-4-ylidene)methanediamine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of suitable hydrazine derivatives with formamide or its derivatives . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the formation of the triazole ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(5-Aminotriazol-4-ylidene)methanediamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

(5-Aminotriazol-4-ylidene)methanediamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Aminotriazol-4-ylidene)methanediamine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

(5-Aminotriazol-4-ylidene)methanediamine can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

16968-07-3

Molecular Formula

C3H6N6

Molecular Weight

126.12 g/mol

IUPAC Name

5-amino-2H-triazole-4-carboximidamide

InChI

InChI=1S/C3H6N6/c4-2(5)1-3(6)8-9-7-1/h(H3,4,5)(H3,6,7,8,9)

InChI Key

JUZNULIJPHIETQ-UHFFFAOYSA-N

Canonical SMILES

C1(=NNN=C1N)C(=N)N

Origin of Product

United States

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